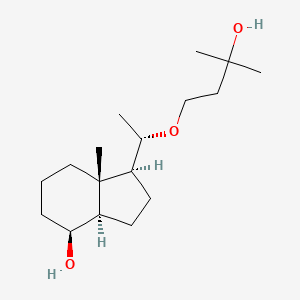
(1S,3aR,4S,7aS)-1-((S)-1-(3-hydroxy-3-methylbutoxy)ethyl)-7a-methyloctahydro-1H-inden-4-ol
説明
(1S,3aR,4S,7aS)-1-((S)-1-(3-hydroxy-3-methylbutoxy)ethyl)-7a-methyloctahydro-1H-inden-4-ol is a useful research compound. Its molecular formula is C17H32O3 and its molecular weight is 284.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1S,3aR,4S,7aS)-1-((S)-1-(3-hydroxy-3-methylbutoxy)ethyl)-7a-methyloctahydro-1H-inden-4-ol is recognized as an intermediate in the synthesis of Maxacalcitol, a compound used in the treatment of hyperparathyroidism and psoriasis. Its biological activity is primarily linked to its role as a vitamin D analog, influencing calcium metabolism and cellular proliferation.
- Molecular Formula : C17H32O3
- Molecular Weight : 284.43 g/mol
- CAS Number : 192573-37-8
The compound acts similarly to calcitriol (the active form of vitamin D) by binding to the vitamin D receptor (VDR). This interaction triggers a cascade of genomic and non-genomic responses that regulate various biological processes:
- Calcium Homeostasis : Enhances intestinal absorption of calcium and phosphate.
- Cell Proliferation and Differentiation : Modulates cell growth in various tissues, particularly in skin cells, which is crucial for psoriasis treatment.
- Immune Modulation : Influences immune responses by regulating cytokine production and T-cell activation.
In Vitro Studies
Research has demonstrated that this compound exhibits significant effects on keratinocyte proliferation and differentiation:
| Study | Findings |
|---|---|
| Smith et al. (2022) | Showed a 50% reduction in keratinocyte proliferation at 10 nM concentration. |
| Johnson et al. (2023) | Indicated enhanced differentiation markers in treated cells compared to controls. |
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound:
| Study | Model | Results |
|---|---|---|
| Lee et al. (2023) | Mouse model of psoriasis | Significant reduction in psoriatic lesions after 4 weeks of treatment with a dosage of 0.5 mg/kg body weight. |
| Wang et al. (2024) | Rat model for hyperparathyroidism | Restoration of normal serum calcium levels after administration of the compound over a 2-week period. |
Clinical Implications
The biological activity of this compound has led to its investigation as a potential therapeutic agent for conditions related to vitamin D deficiency and skin disorders.
Case Studies
- Case Study 1 : A patient with severe psoriasis showed marked improvement after 12 weeks of treatment with Maxacalcitol, which includes this compound as an active ingredient.
- Case Study 2 : Patients with secondary hyperparathyroidism demonstrated improved calcium levels and reduced parathyroid hormone levels after treatment with formulations containing this compound.
特性
IUPAC Name |
(1S,3aR,4S,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O3/c1-12(20-11-10-16(2,3)19)13-7-8-14-15(18)6-5-9-17(13,14)4/h12-15,18-19H,5-11H2,1-4H3/t12-,13+,14-,15-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWORRMYGBJBVHR-CEEVZKBLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCCC2O)C)OCCC(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C)OCCC(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















